Product packaging for (+/-)-Tylocrebrine(Cat. No.:CAS No. 30061-35-9)

(+/-)-Tylocrebrine

Cat. No.: B10770063
CAS No.: 30061-35-9
M. Wt: 393.5 g/mol
InChI Key: YFEPHJVWLFGWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+/-)-Tylocrebrine is a phenanthrene alkaloid and a racemic mixture of a structural analog of the natural product cryptopleurine. This compound is a potent and selective inhibitor of protein synthesis in eukaryotic cells, acting by binding to the 60S ribosomal subunit and preventing the translocation step during elongation. This mechanism effectively halts cellular proliferation, making Tylocrebrine a valuable tool for researchers investigating apoptosis, cell cycle arrest, and the molecular pathways of regulated cell death. Its primary research applications are in the field of oncology, where it is used in in vitro studies to explore its cytotoxic effects against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics. The racemic nature of this preparation allows for the investigation of the biological activity of the compound without enantiomeric bias, providing crucial insights for structure-activity relationship (SAR) studies. Researchers utilize this compound to probe ribosome function, stress response signaling pathways, and to develop novel models for understanding and overcoming drug resistance in cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO4 B10770063 (+/-)-Tylocrebrine CAS No. 30061-35-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30061-35-9

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine

InChI

InChI=1S/C24H27NO4/c1-26-20-8-7-15-19-13-25-9-5-6-14(25)10-16(19)17-11-21(27-2)22(28-3)12-18(17)23(15)24(20)29-4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3

InChI Key

YFEPHJVWLFGWKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC

Origin of Product

United States

Stereochemical Considerations and Enantiomeric Research

Racemic Mixture Synthesis and Analysis

The total synthesis of (±)-Tylocrebrine, a mixture of both enantiomers, has been a subject of chemical research for decades. Early synthetic routes aimed to construct the complex heterocyclic core and confirm the structure of the naturally occurring alkaloid. rsc.org One of the initial syntheses confirmed one of two potential structures derived from analytical and spectroscopic data of the natural product isolated from Tylophora crebriflora. rsc.org

Subsequent synthetic strategies have refined the approach to building the phenanthroindolizidine skeleton. These syntheses typically involve the construction of the phenanthrene (B1679779) and indolizidine ring systems separately, followed by their coupling. For instance, a common strategy involves the preparation of a substituted 9-chloromethylphenanthrene (B17407) which is then used to alkylate L-proline derivatives. core.ac.uk The resulting intermediate undergoes cyclization, often facilitated by reagents like polyphosphoric acid, to form the core structure. core.ac.uk Final reduction steps yield the racemic alkaloid. core.ac.uk

A variety of methods have been explored for the key cyclization steps in racemic syntheses, including Pschorr cyclization, oxidative aryl-alkene coupling, and intramolecular aza-Diels-Alder reactions. rsc.orgresearchgate.net The synthesis of (±)-Tylocrebrine, along with related alkaloids like (±)-tylophorine and (±)-antofine, has been achieved through these multi-step sequences. publish.csiro.au

Enantioselective Synthesis of (+)- and (-)-Tylocrebrine

Moving beyond racemic mixtures, significant research has focused on enantioselective synthesis, which aims to produce a single enantiomer. nih.gov These methods are crucial for investigating the specific biological roles of each isomer. numberanalytics.com Methodologies for asymmetric synthesis generally fall into categories such as using a chiral pool (starting from a naturally chiral molecule), employing chiral auxiliaries, or using chiral catalysts. nih.gov

A notable strategy for the synthesis of (-)-Tylocrebrine involves the use of tert-butanesulfinamide as a chiral auxiliary. semanticscholar.org This approach allows for the asymmetric synthesis of not only (-)-Tylocrebrine but also other related phenanthroindolizidine and phenanthroquinolizidine alkaloids like (-)-antofine (B1663387) and (-)-cryptopleurine. semanticscholar.org Another advanced method involves a highly convergent strategy featuring a novel Vanadium(V) oxyfluoride (VOF₃)-mediated aryl-alkene coupling. This reaction enables the regioselective preparation of C5-substituted phenanthroindolizidines, a characteristic feature of Tylocrebrine (B1682565), and has been applied to the synthesis of (R)-Tylocrebrine. researchgate.netacs.org

The table below summarizes key approaches in the enantioselective synthesis of Tylocrebrine and related alkaloids.

Target Compound Key Method Chiral Source/Reagent Significance
(-)-TylocrebrineAsymmetric Allylation / Cycloisomerizationtert-Butanesulfinamide (chiral auxiliary)Collective asymmetric synthesis of several related alkaloids. semanticscholar.org
(R)-TylocrebrineVOF₃-Mediated Oxidative Aryl-Alkene CouplingChiral starting materialsNovel C-C coupling reaction to form the phenanthrene ring regioselectively. researchgate.netacs.org
(S)-TylophorineIntramolecular Alkene CarboaminationCopper(II) catalystCatalytic asymmetric route to the related (S)-enantiomer. nih.govcapes.gov.br
(R)-TylophorineDiastereoselective Radical CyclizationChiral auxiliaryOne of the first asymmetric syntheses of the natural (R)-enantiomer. nih.gov

Influence of Stereochemistry on Biological Activity in Research Models

The three-dimensional arrangement of atoms in Tylocrebrine is critical for its biological activity. ontosight.ai The interaction of drug molecules with biological targets like enzymes and receptors is highly specific, and often only one enantiomer will bind effectively. numberanalytics.comsolubilityofthings.com Research into the phenanthroindolizidine alkaloids has shown that the stereochemistry at the C(13a) center significantly influences their potency. nih.gov

Tylocrebrine is known to be a potent inhibitor of protein and nucleic acid synthesis. nih.gov Studies in Ehrlich ascites-tumor cells showed that Tylocrebrine could inhibit protein synthesis by 50% at a concentration of 10⁻⁷ M. nih.gov The mechanism is believed to involve the inhibition of peptide chain elongation, with the 40S ribosomal subunit being the postulated binding site. nih.gov

Interestingly, while for some related alkaloids like tylophorine (B1682047) there is a dramatic difference in the cytotoxic activity between the natural (R)-enantiomer and the unnatural (S)-enantiomer, the situation with Tylocrebrine presents a unique case. nih.gov Research has indicated that Tylocrebrine, which has (S) stereochemistry at the C(13a) position, and its diastereomer, isotylocrebrine (which is enantiomeric at C(13a)), exhibit similar biological activity. nih.gov This suggests a more complex structure-activity relationship for Tylocrebrine compared to its analogues. Despite this, the potent cytotoxicity of Tylocrebrine is well-established, with studies showing it exhibits half-maximal growth inhibition (GI₅₀) values in the low nanomolar to picomolar range against various human cancerous cell lines. mdpi.com

The table below presents biological activity data for Tylocrebrine and a related alkaloid, Tylophorine, illustrating the importance of stereochemistry.

Compound Cell Line Biological Activity (IC₅₀ / GI₅₀) Key Finding
TylocrebrineEhrlich Ascites-TumorIC₅₀ = 10⁻⁷ M (Protein Synthesis Inhibition)Demonstrates high potency in inhibiting a fundamental cellular process. nih.gov
(R)-Tylophorine (natural)Human Nasopharyngeal Carcinoma (KB)IC₅₀ = 173 nMThe natural enantiomer is less active in this cell line. nih.gov
(S)-Tylophorine (unnatural)Human Nasopharyngeal Carcinoma (KB)IC₅₀ = 12 nMThe unnatural enantiomer shows significantly higher cytotoxicity. nih.gov

This disparity highlights that while general principles of stereochemistry's influence apply, the specific biological consequences for each unique compound must be determined empirically.

Synthetic Methodologies for +/ Tylocrebrine and Analogues

Total Synthesis Strategies

The construction of the complex pentacyclic ring system of phenanthroindolizidine alkaloids like tylocrebrine (B1682565) has spurred the development of numerous total synthesis strategies. These approaches can be broadly categorized into early methods, convergent protocols, and asymmetric syntheses.

StrategyKey FeaturesReference
Convergent SynthesisThree consecutive C-C coupling reactions; late-stage diversification. acs.org acs.org
Convergent Fragment CouplingCoupling of an aryl sulfonyl fragment with a chiral pyrrolidine (B122466) source. nih.gov nih.gov

Asymmetric Total Synthesis utilizing Chiral Auxiliaries

The development of asymmetric total syntheses has been crucial for accessing enantiomerically pure phenanthroindolizidine alkaloids, which is important for studying their biological activity. One successful strategy involves the use of chiral auxiliaries to control the stereochemistry of key bond-forming reactions. acs.orgrsc.orgsci-hub.seacs.orgsemanticscholar.orgresearchgate.netnih.gov For instance, tert-butanesulfinamide has been employed as a chiral auxiliary in the asymmetric synthesis of (−)-tylocrebrine. acs.orgrsc.org This method involves the asymmetric allylation of a C=N bond to generate a chiral homoallylic amine intermediate, which then serves as a common building block for constructing the pyrrolidine ring. acs.org Another approach utilized (−)-phenylmenthol as a chiral auxiliary to direct a stereoselective intramolecular Michael addition, establishing the critical stereocenter. nih.gov Proline-derived auxiliaries have also been used to control the facial selectivity of alkylation reactions in the synthesis of related alkaloids. nih.gov

Chiral AuxiliaryKey ReactionTarget Alkaloid(s)Reference
tert-ButanesulfinamideAsymmetric allylation of a C=N bond. acs.org(−)-Antofine, (−)-Cryptopleurine, (−)-Tylophorine, (−)-Tylocrebrine. acs.org acs.orgrsc.org
(−)-PhenylmentholStereoselective intramolecular Michael addition. nih.gov(R)-Tylophorine. nih.gov nih.gov
Proline-derived auxiliaryEnantioselective alkylation. nih.gov(R)-Julandine. nih.gov nih.gov

Stereoselective Alkene Coupling Reactions

Stereoselective alkene coupling reactions, such as the Heck reaction, have been employed in the synthesis of tylocrebrine and its analogues. wikipedia.orgchemrxiv.orgorganic-chemistry.orglibretexts.org These reactions are powerful tools for forming carbon-carbon bonds with control over the stereochemistry of the resulting alkene. organic-chemistry.orgrsc.org In the context of tylocrebrine synthesis, a notable advancement is the use of an oxidative aryl-alkene coupling reaction in the final ring closure step. acs.org This method provides regioselective access to C5-substituted phenanthroindolizidines like tylocrebrine. researchgate.netacs.org The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been widely used in organic synthesis and its principles can be applied to complex natural product synthesis. wikipedia.org The intramolecular version of the Heck reaction is particularly advantageous as it can be more efficient and offer better stereocontrol. libretexts.org

Key Synthetic Transformations and Reaction Mechanisms

The synthesis of (+/-)-Tylocrebrine relies on several key chemical reactions to construct its intricate molecular architecture. Among these, a vanadium-mediated oxidative coupling has proven particularly effective.

VOF3-Mediated Oxidative Aryl-Alkene Coupling

A pivotal transformation in the modern synthesis of tylocrebrine and its C5-substituted analogues is the VOF₃-mediated oxidative aryl-alkene coupling. nih.govresearchgate.netacs.orgacs.orgacs.org This reaction facilitates the final ring closure to form the phenanthrene (B1679779) ring system with complete regioselectivity, a significant challenge in previous synthetic routes. acs.orgacs.org The traditional approach for constructing the phenanthrene core often involves a dehydrogenative biaryl coupling, which can lead to a mixture of regioisomers when certain substitution patterns are present. acs.org The VOF₃-mediated coupling circumvents this issue by exploiting the C5-substituent to block one of the potential coupling sites, thereby directing the reaction to the desired position. acs.org

The reaction typically involves treating a biaryl-alkene precursor with vanadium(V) oxytrifluoride (VOF₃) in the presence of an acid, such as trifluoroacetic acid. acs.orgnih.gov This method has been successfully applied to the synthesis of a library of eight different phenanthroindolizidine alkaloids, demonstrating its scope and utility in exploring structure-activity relationships. nih.govresearchgate.netacs.org The development of this novel aryl-alkene oxidative coupling represents a significant advancement in the synthesis of this class of alkaloids. nih.govresearchgate.netacs.orgacs.orgresearchgate.net

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed reactions are a cornerstone in the synthesis of complex aromatic systems like the phenanthrene core of Tylocrebrine. One notable approach involves the palladium-catalyzed annulation of in situ generated arynes with o-halostyrenes. researchgate.net This method provides a direct route to substituted phenanthrenes in moderate to excellent yields and is compatible with a range of functional groups, including nitriles, esters, and amides. researchgate.net This strategy has been successfully applied in a formal total synthesis of the related alkaloid (±)-tylophorine, highlighting its utility in this class of natural products. researchgate.net

Another palladium-catalyzed method involves the interception of strained azacyclic alkyne intermediates in annulation reactions. researchgate.net This approach has been used to synthesize a variety of phenanthroindolizidine alkaloids. Furthermore, palladium-catalyzed intramolecular carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines offers a concise and efficient pathway to fused tricyclic systems under mild conditions, demonstrating broad functional group tolerance. rsc.org

Key Features of Palladium-Catalyzed Annulation:

Catalyst/Reagent Reactants Key Transformation Reference
Palladium catalyst In situ generated arynes and o-halostyrenes Phenanthrene ring formation researchgate.net
Palladium catalyst Strained azacyclic alkynes Phenanthroindolizidine core researchgate.net

Intramolecular Aza-Diels-Alder Cycloadditions

The intramolecular aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing heterocyclic rings. In the context of Tylocrebrine synthesis, this reaction has been employed to form the indolizidine or quinolizidine (B1214090) core. researchgate.netrsc.org A common strategy involves the reductive decyanization of cycloadducts derived from cyano-promoted intramolecular aza-Diels-Alder reactions. researchgate.net This sequence, often followed by an aryl-aryl coupling step, provides a convergent route to the target alkaloids. researchgate.net The aza-Diels-Alder reaction's ability to create multiple stereocenters in a single step makes it a highly efficient and stereoselective method for building the complex architecture of these natural products. rsc.orgnih.gov

Free Radical Cyclizations

Free radical cyclizations offer a mild and effective method for forming C-C bonds, particularly in the construction of cyclic systems. The synthesis of (S)-(+)-tylophorine, a closely related alkaloid, has been achieved using a free-radical cyclization of an N-aziridinylimine as a key step. nih.gov This approach, starting from L-proline, proceeds without racemization. nih.gov Manganese(III) acetate-mediated oxidative free radical cyclizations have also emerged as a powerful tool, offering single-step, regio- and stereoselective cyclizations that are crucial for synthesizing complex polycyclic natural products. nih.gov These radical-based methods are valued for their tolerance of various functional groups and their ability to proceed under neutral conditions. princeton.edu

Reductive Decyanization Methods

Reductive decyanization plays a crucial role in several synthetic strategies towards phenanthroindolizidine alkaloids. This method is often used to unmask a key amine functionality after a cyano group has served its purpose in a preceding reaction, such as promoting an intramolecular aza-Diels-Alder cycloaddition. researchgate.net The removal of the cyano group from α-aminoacrylonitriles can be achieved in nearly quantitative yields using reagents like sodium borohydride (B1222165) in 2-propanol. researchgate.net Another approach involves the condensation of metallated α-aminonitriles with bromomethylphenanthrenes, followed by a NaBH4-mediated reductive decyanation to generate homobenzylic amines, which are key intermediates for constructing the E-ring of the alkaloids. researchgate.net

Biaryl Coupling Strategies

The formation of the phenanthrene ring system is a critical step in the synthesis of Tylocrebrine. Biaryl coupling reactions are frequently employed for this purpose. numberanalytics.com Strategies such as the Suzuki-Miyaura coupling have been used iteratively to construct the necessary biaryl precursors. researchgate.net One approach features a VOF3-mediated aryl-alkene coupling in the final step, which allows for the regioselective preparation of C5-substituted phenanthroindolizidines. acs.orgnih.gov This method involves a highly convergent sequence of three consecutive C-C coupling reactions. acs.orgnih.gov Another strategy utilizes a PhI(CF3CO2)2-mediated biaryl coupling to establish the phenanthrene ring. researchgate.netrsc.org These methods are fundamental in assembling the core structure of Tylocrebrine and its analogues. organic-chemistry.org

Comparison of Biaryl Coupling Reagents:

Reagent Coupling Type Key Advantage Reference
VOF3 Aryl-alkene Regioselective C5-substitution acs.orgnih.gov
PhI(CF3CO2)2 Aryl-aryl Late-stage phenanthrene formation researchgate.netrsc.org

Enaminone-Based Synthetic Pathways

Enaminones are versatile intermediates in alkaloid synthesis, providing a flexible platform for constructing and diversifying the azacyclic core. rsc.orguni-lj.si A synthesis of (R)-tylophorine and (R)-tylocrebrine was developed starting from an enaminone derived from Boc-L-proline. rsc.org This approach highlights the utility of cyclic enaminones as key building blocks. rsc.org The synthesis often involves the construction of a bicyclic enaminone from an ynone, followed by further functionalization. rsc.org The enaminone moiety can be generated through various methods, including the reaction of β-dicarbonyl compounds with amines or through multi-component reactions. organic-chemistry.orgmdpi.com

InCl3-Catalyzed Cycloisomerization

Indium trichloride (B1173362) (InCl3) has proven to be a versatile catalyst in the synthesis of various heterocyclic compounds. nih.gov In the context of Tylocrebrine synthesis, an InCl3-catalyzed cycloisomerization reaction of an o-propargylbiaryl compound was instrumental in generating the unusual C5-methoxy-substituted phenanthrene moiety of (-)-tylocrebrine. nih.govlookchem.com This reaction provides an efficient means to construct the phenanthrene ring system with specific substitution patterns that are otherwise challenging to achieve. nih.govlookchem.com The methodology has also been applied to the synthesis of other complex heterocyclic systems, demonstrating its broad utility. rsc.org

Organometallic Reagent Applications (e.g., Negishi Cross-Coupling)

The formation of carbon-carbon bonds is a fundamental process in the synthesis of complex organic molecules like this compound. Organometallic reagents are powerful tools for this purpose, and the Negishi cross-coupling reaction is a notable example of their application in this context. core.ac.ukmt.com The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a new C-C bond. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable due to its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. core.ac.ukwikipedia.org

In the synthesis of Tylocrebrine, the Negishi cross-coupling has been employed as a key step in constructing the phenanthrene core of the molecule. core.ac.ukresearchgate.net This methodology allows for the efficient coupling of complex synthetic intermediates, facilitating a convergent approach to the target molecule. wikipedia.org The reaction typically utilizes a palladium catalyst, such as Pd(P(t-Bu)₃)₂, which has demonstrated high efficacy in coupling aryl chlorides. organic-chemistry.org

Table 1: Key Components in a Typical Negishi Cross-Coupling Reaction

ComponentRoleExample
Organozinc ReagentNucleophilic carbon sourceArylzinc halide
Organic Halide/TriflateElectrophilic carbon sourceAryl iodide or bromide
CatalystFacilitates the coupling reactionPalladium(0) complex (e.g., Pd(PPh₃)₄) or Nickel complex
LigandStabilizes the metal centerTriphenylphosphine (PPh₃), dppe, BINAP

The general mechanism of the Negishi coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. First, the low-valent palladium or nickel catalyst undergoes oxidative addition with the organic halide. This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the metal center. Finally, the two organic groups on the metal center are coupled in a reductive elimination step, regenerating the catalyst and forming the desired C-C bond.

Annulation of O-silyl N,O-ketene acetals with Alkynes

A novel and efficient method for the construction of the dihydropyridinone ring, a key structural feature of phenanthroindolizidine alkaloids, involves the annulation of O-silyl N,O-ketene acetals with alkynes. nih.govfrontiersin.org This strategy has been successfully applied to the concise total synthesis of several phenanthroindolizidine alkaloids, including (−)-Tylocrebrine. frontiersin.org

The process begins with the formation of an O-silyl N,O-ketene acetal (B89532) from an amide precursor. nih.govfrontiersin.org This intermediate then reacts with a tethered alkyne moiety in a silver-mediated addition reaction. nih.govfrontiersin.orgfrontiersin.org This key annulation step directly furnishes the functionalized dihydropyridinone ring system. nih.govfrontiersin.org

In the synthesis of (−)-Tylocrebrine, an appropriate amide precursor is first coupled with a 2-arylacetic acid. nih.govfrontiersin.org The resulting compound, containing a tethered alkyne, undergoes the annulation reaction to yield a 5,6-dihydropyridinone intermediate. nih.govfrontiersin.orgfrontiersin.org Subsequent palladium-catalyzed intramolecular C-H arylation leads to the formation of the phenanthrene ring system, completing the core structure of Tylocrebrine. nih.govfrontiersin.org This method offers a convergent and versatile approach, allowing for the synthesis of various analogues by simply changing the coupling partners. frontiersin.org

Table 2: Key Steps in the Annulation Synthesis of (−)-Tylocrebrine

StepDescriptionReagents and Conditions
1Coupling of amide precursor with 2-arylacetic acidEDCI, DMAP, CH₂Cl₂
2Annulation of the amide with the tethered alkyneAgNTf₂, base
3Intramolecular C-H arylationPd(OAc)₂, PCy₃·HBF₄, dioxane

Synthesis of Structurally Modified Analogues for Research Purposes

The synthesis of structurally modified analogues of natural products is crucial for investigating structure-activity relationships (SAR) and developing new therapeutic agents with improved properties.

Phenanthroindolizidine Alkaloid Analogues

The synthesis of analogues of phenanthroindolizidine alkaloids, such as Tylocrebrine, allows for the exploration of the chemical space around the natural product scaffold. acs.orgresearchgate.net By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its biological activity. researchgate.net Various synthetic strategies, including those mentioned previously, can be adapted to produce a range of analogues. researchgate.netfrontiersin.org

For instance, modifications to the substitution pattern on the phenanthrene ring or alterations to the indolizidine core can lead to compounds with different biological profiles. nih.gov The synthesis of these analogues often involves a convergent strategy where different substituted building blocks are combined to create a library of related compounds. researchgate.net This approach has been used to synthesize both natural and unnatural members of the phenanthroindolizidine class to investigate the scope of the chemistry and explore SAR. researchgate.netacs.org

Design and Synthesis of Prodrugs for Research Applications

A significant challenge with many potent natural products, including Tylocrebrine and its relatives, is their potential for toxicity and poor pharmacokinetic properties. nih.govmdpi.com The design and synthesis of prodrugs represents a promising strategy to overcome these limitations. mdpi.comijrpr.comijpsonline.com A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. ijpsonline.com

In the context of Tylocrebrine analogues, prodrugs have been designed to target specific physiological conditions, such as the hypoxic microenvironment of tumors. mdpi.com One approach involves attaching a nitro(hetero)cyclic moiety to the parent alkaloid. mdpi.com Under hypoxic conditions, which are common in solid tumors, cellular reductases can reduce the nitro group, leading to the cleavage of the linker and release of the active cytotoxic alkaloid. mdpi.com This targeted activation can potentially increase the therapeutic index of the drug by minimizing its effects on healthy, well-oxygenated tissues. mdpi.com

The design of these prodrugs also considers factors like chemical and metabolic stability to ensure that the prodrug remains intact until it reaches the target site. mdpi.com Furthermore, modifications can be made to alter the physicochemical properties of the molecule, such as increasing its polarity to prevent penetration of the blood-brain barrier, thereby reducing potential neurotoxicity. mdpi.com

Biological Activity and Preclinical Efficacy in Research Models Excluding Human Clinical Data

Antiproliferative Activity in In Vitro Cancer Cell Lines

(+/-)-Tylocrebrine has demonstrated potent activity against a range of human cancer cell lines in laboratory settings. Its ability to inhibit cell growth has been observed in various cancer types, including those that have developed resistance to standard chemotherapeutic agents. researchgate.netku.edu

Studies have shown that this compound is a potent inhibitor of cancer cell proliferation. researchgate.net The compound has exhibited significant growth-inhibitory activity against several human cancer cell lines, including breast (MCF-7), colon (COLO-205), and ovarian (NCI/ADR-RES) cancer cells. researchgate.net Research indicates its effectiveness in the nanomolar range for these cell lines. researchgate.net

Further investigations have quantified the inhibitory potency of tylocrebrine (B1682565) in different cancer cell lines. For instance, in A549 (non-small cell lung carcinoma) and A431 (epidermoid carcinoma) cell lines, the half-maximal inhibitory concentrations (IC50) were determined to be 37 nM and 210 nM, respectively, under standard physiological pH conditions. nih.govacs.org However, the efficacy was observed to decrease under more acidic conditions. nih.govacs.org Members of this alkaloid class have shown broad-spectrum cytotoxicity with GI50 values (concentration causing 50% growth inhibition) in the low nanomolar to subnanomolar range across the NCI 60 cell line panel. nih.gov

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Potency Metric Value (nM) Source
A549 Non-Small Cell Lung Carcinoma IC50 37 acs.org, nih.gov
A431 Epidermoid Carcinoma IC50 210 acs.org, nih.gov
MCF-7 Breast Carcinoma - Potent antiproliferative agent researchgate.net
COLO-205 Colon Carcinoma - Potent antiproliferative agent researchgate.net

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. nih.gov this compound has shown effectiveness against cancer cells that exhibit this resistance. researchgate.netku.edu Specifically, it has demonstrated potent antiproliferative activity against the NCI/ADR-RES ovarian cancer cell line, which is known for its resistance to multiple drugs. researchgate.netku.edu The unique spectrum of inhibitory activity of phenanthroindolizidine alkaloids suggested they could represent a new class of anticancer agents, particularly due to their effectiveness against P-glycoprotein-overexpressing cells. psu.edu

Antitumor Activity in Preclinical Xenograft Models

Following promising in vitro results, the antitumor effects of this compound have been assessed in animal models of cancer. mdpi.com

In vivo studies using mouse xenograft models have confirmed the antitumor activity of this compound. acs.orgnih.gov In a mouse model of epidermoid cancer using A431 cells, treatment with tylocrebrine resulted in the inhibition of tumor growth. nih.govacs.org To enhance its therapeutic index and reduce potential toxicities, tylocrebrine has been formulated into polymeric nanoparticles. nih.govacs.orgnih.gov Studies showed that epidermal growth factor receptor (EGFR)-targeted nanoparticles containing tylocrebrine led to significantly enhanced tumor growth inhibitory activity in the A431 tumor model compared to the free drug. acs.orgnih.gov This approach also resulted in greater accumulation of the drug in the tumor tissue. acs.org

Anti-inflammatory Properties in Cellular Models

In addition to its anticancer effects, the broader class of phenanthroindolizidine alkaloids, to which tylocrebrine belongs, has been shown to possess anti-inflammatory properties. mdpi.comresearchgate.net

Inhibition of NF-κB Signaling Pathway Activity

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes involved in inflammation, immunity, and cell survival. nih.gov Its dysregulation is a hallmark of various diseases, including cancer. nih.gov Phenanthroindolizidine alkaloids, including tylocrebrine analogues, have been identified as potent inhibitors of this pathway. nih.govacs.org This inhibitory action is considered a key mechanism behind their observed antitumor and anti-inflammatory effects. nih.gov

Research indicates that tylophorine (B1682047) derivatives can selectively inhibit NF-κB-mediated transcription. nih.gov One proposed mechanism for this inhibition is the stabilization of the inhibitor protein kappa B alpha (IκBα), which prevents the translocation of NF-κB to the nucleus. researchgate.net Studies comparing a series of these alkaloids revealed varying potencies in their ability to inhibit the NF-κB pathway. For instance, in HepG2 cells, rac-cryptopleurine demonstrated the highest potency. nih.gov The inhibitory concentrations (IC₅₀) for several related compounds highlight these differences in activity. nih.gov

CompoundIC₅₀ for NF-κB Inhibition (nM)
rac-cryptopleurine> 7.3 ± 1.9
(-)-antofine (B1663387)7.3 ± 1.9
(+)-(S)-tylophorine> 7.3 ± 1.9
(-)-(R)-tylophorine> 7.3 ± 1.9

Data sourced from a study on the structure-activity relationships of tylophora alkaloids. nih.gov

Antiviral Activity in In Vitro Systems

Tylophorine-based alkaloids have demonstrated significant antiviral properties in various in vitro models. nih.gov Their activity has been observed against a range of viruses, including coronaviruses and the Tobacco Mosaic Virus (TMV). nih.govacs.org

Specifically, compounds such as tylophorine, tylophorinine, and 7-methoxycryptopleurine (B1249294) oxide showed strong inhibitory effects against the SARS-CoV (Urbani strain) in Vero 76 cells, with 50% effective concentration (EC₅₀) values in the low nanomolar range. nih.gov The antiviral activity of tylophorine has also been noted against the mouse hepatitis virus (MHV), another β-coronavirus. nih.gov Furthermore, the derivative dehydroantofine was found to inhibit the replication of Human Immunodeficiency Virus (HIV) in H9 T-cells. nih.gov The primary mechanism of action for the anticancer and potential antiviral effects of compounds like tylocrebrine is the irreversible inhibition of protein and DNA synthesis. nih.gov

CompoundVirusCell LineEC₅₀Selectivity Index (SI)
TylophorineSARS-CoVVero 76<5 nM>100
TylophorinineSARS-CoVVero 7618 nM78
7-methoxycryptopleurine oxideSARS-CoVVero 76<5 nM>100
DehydroantofineHIVH91.88 µg/mLNot Reported

EC₅₀ (50% effective concentration) and SI (Selectivity Index) values from in vitro antiviral assays. nih.gov

Anti-angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.govresearchgate.net Targeting the signaling pathways that drive angiogenesis is a key strategy in cancer therapy. nih.gov Research into phenanthroindolizidine alkaloids has revealed significant anti-angiogenic potential, primarily through the disruption of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade. nih.govresearchgate.net

VEGFR2 is the primary mediator of the mitogenic, migratory, and survival signals that VEGF transmits to endothelial cells. nih.govfrontiersin.org The alkaloid tylophorine, a close structural analogue of tylocrebrine, has been shown to exert potent anti-angiogenic effects by directly targeting this pathway. nih.govresearchgate.net

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that tylophorine significantly inhibits key processes in angiogenesis that are induced by VEGF. researchgate.net This includes the inhibition of endothelial cell proliferation, migration, and the formation of tube-like structures. researchgate.net Mechanistically, tylophorine was found to directly inhibit the tyrosine kinase activity of VEGFR2. researchgate.net This action blocks the receptor's autophosphorylation and suppresses the activation of downstream signaling molecules critical for angiogenesis, such as Akt and Erk. nih.govresearchgate.net Molecular docking simulations further support these findings, indicating that tylophorine can bind within the ATP-binding site of the VEGFR2 kinase domain. researchgate.net

Process Inhibited by Tylophorine (in HUVECs)Downstream Pathway AffectedReference
VEGF-induced ProliferationInhibition of Erk1/2 activation nih.govresearchgate.net
VEGF-induced MigrationInhibition of VEGFR2-mediated signaling nih.govresearchgate.net
VEGF-induced Tube FormationInhibition of VEGFR2-mediated signaling nih.govresearchgate.net
Endothelial Cell SurvivalInhibition of Akt activation nih.govresearchgate.net
VEGFR2 Tyrosine Kinase ActivityDirect inhibition of the kinase domain researchgate.net

Summary of anti-angiogenic effects of Tylophorine via VEGFR2 pathway inhibition. nih.govresearchgate.net

Molecular Mechanisms of Action and Cellular Targets in Research Models

Inhibition of Protein Synthesis

(+/-)-Tylocrebrine is a potent inhibitor of protein synthesis. nih.govmdpi.com Studies conducted in the 1970s first established that tylocrebrine (B1682565), along with related alkaloids like tylophorine (B1682047) and cryptopleurine (B1669640), effectively halts this crucial cellular function. nih.govplos.org In Ehrlich ascites-tumor cells, tylocrebrine demonstrated a 50% inhibition of protein synthesis at a concentration of 10⁻⁷ M. nih.gov This inhibitory effect on protein synthesis is considered a central mechanism of its anticancer activity and is more potent than its impact on nucleic acid synthesis. mdpi.com

Interaction with Ribosomal Subunits (e.g., 40S and 80S)

The inhibitory effect of this compound on protein synthesis is facilitated by its binding to ribosomal subunits. acs.org Specifically, research indicates that it interacts with the 40S and 80S ribosomal subunits. acs.org The 40S subunit is the small ribosomal subunit in eukaryotes, responsible for scanning mRNA and initiating translation, while the 80S ribosome is the fully assembled, functional ribosome. nih.govencyclopedia.pub By binding to these subunits, tylocrebrine interferes with the translation process. It has been observed that tylocrebrine and the related compound cryptopleurine prevent the breakdown of polyribosomes and the release of nascent peptides, suggesting they inhibit the peptide chain elongation step of translation. nih.gov However, it was also determined that tylocrebrine does not inhibit the formation of the peptide bond itself. nih.gov The elucidation of the precise action mechanism is complex due to the lack of structural data on its complexes with the eukaryotic ribosome. nih.gov

Irreversible Inhibition of Protein Synthesis

A key characteristic of this compound's action is the irreversible nature of its inhibition of protein synthesis. nih.govmdpi.com This was demonstrated in studies measuring the incorporation of carbon-14 (B1195169) labeled lysine (B10760008) into cells, where the lack of incorporation indicated a permanent shutdown of protein synthesis. nih.govresearchgate.net This irreversible effect is a significant factor in its potent cytotoxic activity against cancer cells. mdpi.com

Effects on Nucleic Acid Synthesis

In addition to its primary effect on protein synthesis, this compound also inhibits the synthesis of nucleic acids, albeit to a lesser extent. nih.govplos.org Higher concentrations of the compound are generally required to achieve significant inhibition of DNA and RNA synthesis compared to protein synthesis. nih.govmdpi.com

RNA Synthesis Inhibition

In contrast to its effects on protein and DNA synthesis, the inhibition of RNA synthesis by this compound is reversible. nih.govresearchgate.net This was demonstrated by measuring the incorporation of 14C-labeled uridine, which was found to be reversibly inhibited. nih.gov

Modulation of Key Signaling Pathways

Research has shown that phenanthroindolizidine alkaloids, including tylocrebrine and its analogs, can modulate several key signaling pathways that are crucial for cancer cell survival and proliferation. While the specific cellular target remains unknown, the ability of these compounds to interact with various components of protein and nucleic acid synthesis machinery is clear. nih.gov One of the significant pathways affected is the Nuclear Factor-kappaB (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays an anti-apoptotic role, and its inhibition is thought to contribute to the cytostatic activity of these drugs, particularly in multi-drug-resistant cancer cell lines. nih.gov Analogs of tylophorine have been shown to inhibit NF-κB-mediated transcription. nih.gov Furthermore, these compounds have been reported to down-regulate the expression of proteins with short half-lives, such as cyclin D1. mdpi.complos.org

Table 1: Summary of this compound's Effects on Macromolecular Synthesis

Cellular Process Effect of this compound Nature of Inhibition
Protein Synthesis Potent Inhibition nih.govmdpi.com Irreversible nih.govresearchgate.net
DNA Synthesis Inhibition nih.govplos.org Irreversible nih.govresearchgate.net

| RNA Synthesis | Inhibition nih.govplos.org | Reversible nih.govresearchgate.net |

NF-κB Pathway Modulation

Research indicates that tylophorine analogs, including compounds structurally related to this compound, are potent modulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net A tylophorine analogue, DCB-3503, has been shown to inhibit NF-κB-mediated transcription. nih.gov This inhibition is associated with a decrease in the nuclear levels of phosphorylated p65, a key component of the active NF-κB complex. researchgate.netnih.gov The mechanism appears to involve the suppression of IκB kinase α (IKKα) activity and protein expression, which is responsible for p65 phosphorylation. researchgate.net By preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB, tylophorine analogs effectively block the translocation of NF-κB to the nucleus, thereby inhibiting its transcriptional activity. researchgate.net This blockade of the NF-κB pathway is a key aspect of the compound's activity in various cancer cell line models. researchgate.netacs.org

Akt (Protein Kinase B) Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical target of tylophorine-related compounds. plos.orgsemanticscholar.org Studies have demonstrated that these compounds can down-regulate the phosphorylation of Akt, a central kinase in this pro-survival pathway, without affecting the total amount of Akt protein. plos.orgnih.gov The inhibition of Akt activation has been observed in various cancer cell lines and is considered a significant contributor to the anti-proliferative and pro-apoptotic effects of these compounds. acs.orgplos.orgsemanticscholar.org By suppressing the Akt pathway, tylophorine analogs can interfere with downstream signaling events that are crucial for cell survival and proliferation. nih.govplos.org

Down-regulation of Pro-oncogenic and Pro-survival Proteins (e.g., Cyclin D1)

A consistent finding in studies of tylophorine analogs is the down-regulation of key proteins involved in cell cycle progression and survival, most notably Cyclin D1. researchgate.netnih.gov The suppression of Cyclin D1 expression occurs in a time- and dose-dependent manner and has been observed across multiple cancer cell lines. nih.govplos.org This effect is not cell-type specific. nih.gov The down-regulation of Cyclin D1, along with other proteins like survivin and β-catenin, is believed to result from the inhibition of protein synthesis at the translational level. nih.gov By reducing the levels of these critical regulatory proteins, this compound and its analogs can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and inhibit cancer cell growth. researchgate.netacs.orgacs.org

Table 1: Effect of Tylophorine Analogs on Protein Expression

ProteinEffectCell Line(s)Reference(s)
Cyclin D1 Down-regulationHepG2, PANC-1, HeLa, Huh7, MCF-7, A549 researchgate.netnih.govplos.org
Survivin Down-regulationHepG2, HeLa nih.gov
β-catenin Down-regulationHepG2, HeLa nih.gov
Phospho-Akt Down-regulationA549, HUVECs plos.orgnih.gov
Phospho-p65 (NF-κB) Down-regulationPANC-1, HPAC researchgate.net

Caspase Gene Regulation (e.g., Caspase 3 and 9)

The induction of apoptosis, or programmed cell death, is a key outcome of treatment with tylophorine-based compounds. This process is often mediated by a family of proteases called caspases. nih.gov Research has pointed to the involvement of initiator caspase-9 and executioner caspase-3 in the apoptotic cascade triggered by these compounds. nih.govmdpi.comrndsystems.com The activation of caspase-9 is typically associated with the intrinsic apoptotic pathway, which is initiated by cellular stress and involves the release of cytochrome c from the mitochondria. mdpi.comrndsystems.com Once activated, caspase-9 proceeds to activate downstream executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.comresearchgate.net An increase in caspase-3 activation has been observed in cells treated with tylophorine analogs. researchgate.net

Role in Ribonucleoprotein Complex Formation and Sequestration

A novel mechanism of action identified for tylophorine compounds involves their interaction with ribonucleoprotein (RNP) complexes. nih.govmdpi.com It has been proposed that tylophorine can directly bind to caprin-1, a cytoplasmic protein. acs.orgnih.gov This binding event is thought to enhance the formation of an RNP complex that includes G3BP1, c-Myc mRNA, and cyclin D2 mRNA. acs.orgmdpi.com This entire complex is then sequestered, leading to the repression of protein expression from the associated mRNAs. acs.orgnih.gov This sequestration effectively down-regulates the levels of key oncoproteins like c-Myc and cyclins, contributing to the anti-cancer effects. nih.govresearchgate.net This mechanism provides a direct link between the compound and the suppression of specific protein synthesis.

Distinct Mechanisms Compared to Traditional DNA-Targeting Agents

The molecular mechanisms of this compound and its analogs are notably different from those of many traditional anticancer drugs that directly target DNA. While some studies suggest that tylophorine derivatives can interact with DNA and RNA, their primary and most potent effects are not mediated through DNA damage. plos.org Unlike conventional antitumor drugs, a tylophorine analog, DCB-3503, did not induce DNA breaks in HepG2 cells. researchgate.net Furthermore, cancer cell lines that have developed resistance to traditional DNA-damaging agents like etoposide (B1684455) and camptothecin (B557342) remain sensitive to tylophorine analogs. researchgate.net The primary modes of action, including the modulation of signaling pathways like NF-κB and Akt, the inhibition of protein synthesis, and the sequestration of RNP complexes, represent a distinct pharmacological profile. researchgate.netnih.govplos.orgnih.gov This suggests that these compounds may have therapeutic potential in contexts where resistance to conventional DNA-targeting agents is a clinical challenge.

Structure Activity Relationship Sar Studies of +/ Tylocrebrine and Derivatives

Identification of Pharmacophores and Key Structural Motifs

The fundamental pharmacophore of tylocrebrine (B1682565) and related phenanthroindolizidine alkaloids consists of two main components: a planar phenanthrene (B1679779) ring system and a non-planar indolizidine moiety. nih.govnih.govnih.gov The fusion of these two distinct structural motifs creates the pentacyclic framework that is crucial for biological activity.

The planarity of the phenanthrene system is considered a mandatory feature for the cytotoxic activity of these compounds. nih.gov This aromatic core is believed to interact with biological targets through mechanisms such as intercalation with DNA and RNA or binding to specific enzymes. nih.gov The extensive π-system of the phenanthrene rings contributes to these interactions.

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on both the phenanthrene core and the indolizidine ring have been shown to have a profound impact on the biological activity of tylocrebrine and its derivatives.

The presence and positioning of methoxy (B1213986) groups on the phenanthrene ring are critical determinants of the cytotoxic efficacy and selectivity of tylocrebrine and its analogs. It has been established that hydroxy and alkoxy substituents on the phenanthrene unit are essential for biological activity, as unsubstituted phenanthroindolizidines have been found to be inactive. nih.gov

The substitution pattern of these methoxy groups can greatly affect potency. For instance, in a study of phenanthrene-based tylophorine (B1682047) (PBT) derivatives, a methoxyl substituent at the C-6 position of the phenanthrene skeleton was found to be necessary for potency. nih.gov Conversely, the presence of a methoxy group at the C-2 position has been associated with a loss of cytotoxicity in some analogs. nih.gov The replacement of two methoxy groups with a methylenedioxy bridge has been shown to dramatically decrease cytotoxic potency, highlighting the specific electronic and steric contributions of the methoxy groups. nih.gov

Furthermore, the conversion of methoxy groups to hydroxyl groups can also modulate activity. For example, replacing a 3-methoxyl group on the phenanthrene skeleton with a hydroxyl group was found to increase cytotoxic activity in one study of PBTs. kyoto-u.ac.jp This suggests that the ability to act as a hydrogen bond donor at this position can be favorable for activity.

Compound ModificationEffect on CytotoxicityReference
Replacement of two methoxy groups with a methylenedioxy bridge>60-fold decrease in potency nih.gov
Conversion of 3-methoxy to 3-hydroxyl groupIncreased activity kyoto-u.ac.jp
Presence of a methoxy group at C-2Loss of cytotoxicity in some analogs nih.gov

The integrity and conformation of the indolizidine ring system are paramount for the biological activity of tylocrebrine. Modifications that alter this five-membered nitrogen-containing ring fused to a six-membered ring generally lead to a significant reduction in potency.

Opening the indolizidine ring, to create so-called seco-analogs, has been shown to dramatically impair cytotoxicity. nih.govnih.gov For example, seco-analogs of antofine were found to be substantially less active, with IC50 values in the micromolar range compared to the nanomolar activity of the parent compound. nih.gov This underscores the importance of the rigid, fused pentacyclic system for maintaining the correct conformation for target binding.

The introduction of substituents on the indolizidine ring can also have a significant impact. For instance, the presence of a hydroxyl group at the C-14 position has been shown to potentiate the antiviral effects of some tylophorine analogs. mdpi.com Conversely, the introduction of a carbonyl group at C-9 or an acetoxyl group at C-14 was found to decrease antiviral activity. mdpi.com N-oxidation of the indolizidine nitrogen generally leads to a 5- to 10-fold decrease in in vitro activity. nih.gov

Indolizidine Ring ModificationEffect on Biological ActivityReference
Ring opening (seco-analogs)Dramatically reduced cytotoxicity nih.govnih.gov
Hydroxylation at C-14Potentiated antiviral effects mdpi.com
N-oxidation5- to 10-fold decrease in in vitro activity nih.gov

The phenanthrene core serves as the planar anchor for the molecule, and alterations to this structure significantly influence biological activity. As previously mentioned, the presence of alkoxy or hydroxy substituents on the phenanthrene ring is a prerequisite for activity. nih.gov

The specific pattern of these substituents is a key factor. In a study of phenanthrene-based tylophorine-1 (PBT-1) derivatives, the introduction of a hydroxyl group at the 7-position of the B-ring of the phenanthrene was found to be favorable for maintaining or increasing antiproliferative activity. nih.gov In contrast, a 5,6,7-trimethoxy substitution pattern on the B-ring led to inactivity. nih.gov

The nature of the substituents also plays a role. In the same study, a 7-hydroxy group was found to be more beneficial for activity than a 7-methoxy or a 7-propargyloxy group. nih.gov This indicates that not just the position, but also the electronic and hydrogen-bonding properties of the substituent are crucial.

Phenanthrene Core ModificationEffect on Antiproliferative ActivityReference
7-hydroxy substituent on B-ringFavorable for activity nih.gov
5,6,7-trimethoxy substituent on B-ringInactive nih.gov
7-methoxy or 7-propargyloxy substituent on B-ringLess potent than 7-hydroxy nih.gov

Stereochemical Requirements for Potency and Specificity

The stereochemistry at the C-13a chiral center of the indolizidine ring is a critical factor that influences the potency and specificity of tylocrebrine and its analogs. ontosight.ai The molecule can exist as either the (R) or (S) enantiomer, and these often exhibit different biological activities.

For some phenanthroindolizidines, the natural (R)-enantiomer is more active. For example, (R)-antofine is more cytostatic than its unnatural (S)-enantiomer. nih.gov However, the opposite has been observed for tylophorine, where the unnatural (S)-enantiomer is more cytostatic than the natural (R)-enantiomer in certain cell lines. nih.gov

Biosynthesis and Natural Occurrence of Tylocrebrine

Plant Sources and Isolation

Initial isolation of Tylocrebrine (B1682565) was often performed through extraction of plant material with hot methanol (B129727). Subsequent purification steps involved partition chromatography and fractional crystallization to separate it from other co-occurring alkaloids. academicjournals.orgrsc.org Modern techniques utilize various forms of chromatography for more efficient isolation. acs.orgrjlbpcs.com

Tylophora Species (e.g., Tylophora crebriflora)

The first isolation of the l-isomer of Tylocrebrine was from the North Queensland vine, Tylophora crebriflora, a member of the Asclepiadaceae family. rsc.orgdrugfuture.comnih.govacs.org Studies on Tylophora species have been significant in identifying and characterizing various phenanthroindolizidine alkaloids, including Tylocrebrine. academicjournals.orgrjlbpcs.comencyclopedia.pubresearchgate.netresearchgate.net The initial extraction from T. crebriflora yielded a crude alkaloid mixture from which Tylocrebrine was separated as the major alkaloid, alongside the minor alkaloid, tylophorine (B1682047). rsc.org

Ficus Species (e.g., Ficus septica, Ficus fistulosa)

The d-isomer of Tylocrebrine has been isolated from Ficus septica, a plant belonging to the Moraceae family. drugfuture.com The stems and roots of F. septica are known to contain a variety of phenanthroindolizidine alkaloids. acs.orglucidcentral.orgresearchgate.netstuartxchange.org Bioassay-guided fractionation of methanol extracts from the stems of F. septica has led to the isolation of Tylocrebrine along with several other known and new alkaloids. acs.orgcapes.gov.brnih.gov

Similarly, (+)-Tylocrebrine has been isolated from the bark and leaves of Ficus fistulosa, another species within the Moraceae family. nottingham.ac.ukresearchgate.netstuartxchange.orgresearchgate.net Phytochemical investigations of F. fistulosa have revealed the presence of Tylocrebrine alongside other septicine-type and phenanthroindolizidine alkaloids. nottingham.ac.ukresearchgate.net

Other Plant Families (e.g., Moraceae, Asclepiadaceae)

Phenanthroindolizidine alkaloids, including Tylocrebrine, are characteristic secondary metabolites of the Asclepiadaceae and Moraceae families. encyclopedia.pubnih.govresearchgate.netwikipedia.org Within the Asclepiadaceae family, besides Tylophora, genera such as Pergularia and Cynanchum are also known to produce these types of alkaloids. encyclopedia.pub The presence of these compounds serves as a chemotaxonomic marker for these plant families. encyclopedia.pubnih.gov While prominent in these two families, related alkaloids have also been found in the Lauraceae and Urticaceae families. nih.gov There is also a report of Tylocrebrine being isolated from Ruellia tuberosa, a member of the Acanthaceae family. pnrjournal.com

Table 1: Plant Sources of (+/-)-Tylocrebrine

FamilyGenusSpeciesPlant PartIsolated Isomer/Form
AsclepiadaceaeTylophoraT. crebrifloraWhole plantl-Tylocrebrine
MoraceaeFicusF. septicaStems, Rootsd-Tylocrebrine
MoraceaeFicusF. fistulosaBark, Leaves(+)-Tylocrebrine
AcanthaceaeRuelliaR. tuberosaNot specifiedTylocrebrine

Proposed Biosynthetic Pathways in Plantae

The biosynthesis of phenanthroindolizidine alkaloids like Tylocrebrine in plants is a complex process involving precursors from amino acid metabolism. encyclopedia.pub The proposed pathway suggests that the core structure is derived from two molecules of tyrosine and one molecule of ornithine. encyclopedia.pub

The biosynthesis is thought to proceed through the following key steps:

Formation of the Phenanthrene (B1679779) Moiety: This part of the molecule is believed to arise from the coupling of two tyrosine-derived units.

Formation of the Indolizidine Ring System: The five-membered nitrogen-containing ring is derived from ornithine.

Condensation and Cyclization: The precursors condense and cyclize to form the characteristic pentacyclic phenanthroindolizidine skeleton.

Oxidative Coupling: A crucial step is the phenol (B47542) oxidative coupling which results in the final ring structure of Tylocrebrine. encyclopedia.pub

Methylation: The methoxy (B1213986) groups present on the Tylocrebrine molecule are introduced through methylation steps, with methionine serving as the methyl group donor. encyclopedia.pub

This pathway highlights the intricate enzymatic machinery that plants utilize to synthesize such structurally complex alkaloids. encyclopedia.pubrsc.orgmdpi.com

Advanced Formulation Research for Enhanced Therapeutic Index in Preclinical Models

Polymeric Nanoparticle Encapsulation Strategies

The encapsulation of (+/-)-Tylocrebrine within poly(lactic-co-glycolic acid) (PLGA) nanoparticles is a key strategy being investigated. nih.gov PLGA is a biodegradable and biocompatible polymer widely used in drug delivery systems. snv63.ru These nanoparticles are designed to prevent the drug from crossing the blood-brain barrier, thereby reducing neurological toxicity. nih.gov Furthermore, nanoparticles can passively accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect. nih.gov

The drug release from these nanoparticles exhibits a characteristic biphasic pattern, with an initial burst release followed by a sustained release over an extended period. acs.org Interestingly, the extent of the initial burst release is higher in acidic conditions, similar to the tumor microenvironment, as compared to physiological pH. acs.org

Targeted Nanoparticle Systems (e.g., EGFR-targeted)

To further improve tumor-specific delivery, this compound-loaded nanoparticles have been functionalized with ligands that target receptors overexpressed on cancer cells. nih.govacs.org A prominent example is the use of a peptide that targets the epidermal growth factor receptor (EGFR), which is frequently overexpressed in various solid tumors. nih.govnih.govacs.org These EGFR-targeted nanoparticles are designed to enhance cellular uptake by tumor cells through receptor-mediated endocytosis. acs.org

The fabrication of these targeted nanoparticles involves conjugating the EGFR-targeting peptide to the surface of the drug-loaded PLGA nanoparticles. acs.org This approach aims to increase the potency and safety of this compound by directing it more specifically to cancer cells. nih.govacs.org

Impact on Tumor Accumulation and Distribution in Animal Models

Preclinical studies in mouse models have demonstrated the significant impact of nanoparticle encapsulation on the biodistribution of this compound. acs.orgistis.sh.cn Encapsulation in both non-targeted and EGFR-targeted nanoparticles resulted in reduced brain penetration of the drug compared to the free drug in solution. acs.orgumn.edu

Crucially, EGFR-targeted nanoparticles showed a marked improvement in tumor accumulation. acs.orgumn.edu In animal models, the concentration of this compound in tumors was 2- to 4-fold higher in the group treated with targeted nanoparticles compared to the free drug group at various time points post-administration. nih.govacs.org The area under the curve (AUC) for the targeted nanoparticles in the tumor was approximately three-fold higher than that of both the free drug and non-targeted nanoparticles. nih.gov In contrast, non-targeted nanoparticles only showed a transient two-fold increase in tumor concentration compared to the free drug. nih.govacs.org This enhanced and sustained tumor accumulation is a key factor in improving the therapeutic efficacy of the drug. umn.edu

Table 1: Impact of Nanoparticle Formulation on this compound Biodistribution in A431 Tumor-Bearing Mice

Formulation Peak Tumor Concentration (vs. Free Drug) Brain Accumulation (vs. Free Drug)
Free this compound Baseline High
Non-Targeted Nanoparticles ~2-fold higher (transient) Reduced (~2-fold) umn.edu
EGFR-Targeted Nanoparticles 2 to 4-fold higher (sustained) nih.govacs.org Reduced acs.org

Efficacy in In Vitro and In Vivo Preclinical Studies

The enhanced delivery of this compound via targeted nanoparticles has translated to improved efficacy in both laboratory and animal studies. nih.gov

In Vitro Efficacy: In cancer cell lines, free this compound is potent under normal physiological pH, but its efficacy dramatically decreases in acidic conditions, which mimics the tumor microenvironment. nih.govacs.org This is likely due to the ionization of the drug, which reduces its ability to cross cell membranes. acs.org Nanoparticle encapsulation helps to overcome this limitation. acs.org EGFR-targeted nanoparticles were found to be significantly more effective at killing tumor cells than the free drug, especially at physiological pH. nih.govacs.orgacs.org While the efficacy of the nanoparticle formulations also showed a minor decrease in acidic conditions, it was far less pronounced than that of the free drug. nih.govacs.org Furthermore, studies demonstrated that EGFR-targeted nanoparticles led to a roughly three-fold increase in cellular drug uptake compared to non-targeted nanoparticles. nih.govacs.org

Table 2: In Vitro IC50 Values of this compound Formulations

Cell Line Condition Free Drug (nM) EGFR-Targeted Nanoparticles (nM)
A549 Physiological pH 210 More effective than free drug
Acidic pH 432 Minor decrease in efficacy
A431 Physiological pH 37 More effective than free drug
Acidic pH 361 Minor decrease in efficacy

Data derived from studies showing increased potency of targeted nanoparticles and decreased efficacy of free drug in acidic conditions. nih.govacs.org

In Vivo Efficacy: In a mouse xenograft model of epidermoid cancer, treatment with EGFR-targeted this compound nanoparticles resulted in significantly greater tumor growth inhibition compared to saline, the free drug, and non-targeted nanoparticles. nih.govacs.orgumn.edu While the free drug and non-targeted nanoparticles showed some reduction in tumor growth rate, the effect of the targeted formulation was substantially more pronounced, corroborating the pharmacokinetic findings of enhanced tumor accumulation. nih.govumn.edu

Strategies for Modulating Biodistribution in Research Settings

The primary strategy for modulating the biodistribution of this compound in a research context is its encapsulation within nanoparticles. nih.gov This approach fundamentally alters the drug's interaction with biological systems. By containing the drug within a nanoparticle, its ability to freely distribute throughout the body, particularly into the central nervous system, is restricted. nih.govumn.edu

The surface properties of the nanoparticles can be further modified to control their biodistribution. The addition of a hydrophilic polymer coating, such as polyethylene (B3416737) glycol (PEG), can help nanoparticles evade clearance by the mononuclear phagocyte system (MPS), which includes cells in the liver and spleen that typically remove foreign particles from the bloodstream. wilhelm-lab.com This can prolong circulation time and increase the probability of accumulation in the tumor through the EPR effect. nih.gov

Furthermore, active targeting, as exemplified by the EGFR-targeted nanoparticles, represents a more sophisticated strategy to modulate biodistribution. nih.gov By decorating the nanoparticle surface with ligands that bind to specific receptors on tumor cells, the drug's accumulation can be directed more precisely to the site of action, thereby enhancing efficacy and reducing exposure to healthy tissues. acs.orgnih.gov

Methodologies for Analytical Characterization in Research

Spectroscopic Techniques for Structure Elucidation and Analysis

Spectroscopy is fundamental to confirming the molecular architecture of Tylocrebrine (B1682565). Various methods are employed to probe different aspects of its structure, from the connectivity of atoms to the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of Tylocrebrine in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. emerypharma.comchemrxiv.org

¹H NMR: The 1D proton NMR spectrum provides initial information on the types of protons present. For Tylocrebrine, this includes distinct signals for the aromatic protons on the phenanthrene (B1679779) ring system, the methoxy (B1213986) group protons (appearing as sharp singlets), and the aliphatic protons of the indolizidine core. Chemical shifts, integration, and coupling constants are key parameters derived from this experiment. nih.gov

¹³C NMR: The 1D carbon NMR spectrum, often run with proton decoupling, reveals the number of unique carbon environments. This includes quaternary carbons and methines in the aromatic region, methoxy carbons, and the aliphatic carbons of the fused ring system.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is crucial for tracing the proton connectivity within the aliphatic indolizidine system and within the aromatic rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that bear protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is vital for piecing together the molecular skeleton, connecting the indolizidine core to the phenanthrene moiety and confirming the positions of the methoxy groups.

Table 1: Representative NMR Chemical Shift Data for the Tylocrebrine Skeleton.
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D Correlations (HMBC)
Aromatic Protons (Phenanthrene)~7.0-8.0~110-130Correlations to adjacent aromatic carbons and quaternary carbons.
Methoxy Protons (-OCH₃)~3.9-4.1 (singlets)~55-60Correlations to the aromatic carbons to which they are attached.
Aliphatic Protons (Indolizidine)~2.0-4.5~25-65Correlations within the aliphatic ring system and to the phenanthrene core.

Mass spectrometry (MS) is used to determine the molecular weight of Tylocrebrine and to gain structural information through fragmentation analysis. thermofisher.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental formula.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/adducted version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. thermofisher.comresearchgate.net The resulting fragmentation pattern is characteristic of the phenanthroindolizidine alkaloid structure and helps to confirm the identity of the compound. libretexts.org Common fragmentation pathways involve cleavages within the indolizidine ring system. libretexts.orgmiamioh.edu

Table 2: Expected Mass Spectrometry Data for Tylocrebrine (C₂₄H₂₅NO₄).
AnalysisExpected m/z ValueInformation Provided
Molecular Ion [M]⁺ (EI)391.1783Confirms the molecular weight and allows for elemental formula calculation.
Protonated Molecule [M+H]⁺ (ESI)392.1856Commonly observed ion in electrospray ionization for MS/MS analysis.
Key MS/MS FragmentsVariableCharacteristic fragments resulting from the cleavage of the indolizidine ring, providing structural confirmation.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of Tylocrebrine is dominated by the extensive conjugation of the phenanthrene chromophore. chemguide.co.uk The spectrum typically shows multiple absorption maxima (λmax) that are characteristic of the polycyclic aromatic system. publish.csiro.aulibretexts.orgnih.gov While not sufficient for full structure elucidation on its own, it serves as a valuable fingerprint for identifying the phenanthroindolizidine class of compounds. chemguide.co.uk

Table 3: Typical UV-Vis Absorption Maxima for the Phenanthroindolizidine Chromophore.
Approximate λmax (nm)Associated Electronic Transition
~260π → π
~285π → π
~340π → π
~360π → π

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. rsc.orgvscht.cz The IR spectrum of Tylocrebrine displays characteristic absorption bands corresponding to its structural features. libretexts.org

Table 4: Characteristic Infrared Absorption Bands for Tylocrebrine.
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050-3100C-H StretchAromatic
~2850-2960C-H StretchAliphatic (Indolizidine)
~1600, ~1500C=C StretchAromatic Ring
~1250C-O StretchAryl Ether (Methoxy)
~1100C-N StretchTertiary Amine (Indolizidine)

Chromatographic Separation Methods (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the isolation, purification, and analysis of Tylocrebrine. researchgate.net High-Performance Liquid Chromatography (HPLC) is the primary method used to separate Tylocrebrine from complex mixtures, such as plant extracts or synthetic reaction products, and to assess its purity. ijsra.net A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. thermofisher.commdpi.com This method allows for the sensitive detection and confirmation of Tylocrebrine in a sample, even at low concentrations, by providing both retention time and mass-to-charge ratio data simultaneously. unmc.edunih.gov

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Absolute Configuration Determination

While (+/-)-Tylocrebrine as a racemic mixture is optically inactive, the characterization of its individual enantiomers is critical. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques used to determine the absolute configuration of chiral molecules like the separate enantiomers of Tylocrebrine. stackexchange.comslideshare.net These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. wikipedia.orglibretexts.org

The ORD and CD spectra of a chiral molecule exhibit a characteristic pattern, known as the Cotton effect, in the region of its UV-Vis absorption bands. publish.csiro.aulibretexts.org By comparing the experimental CD spectrum of an enantiomer with that of related compounds of known stereochemistry, its absolute configuration can be assigned. The absolute configuration of (-)-Tylocrebrine has been established as (S) by comparing its negative Cotton effect with the known (S) configuration of the structurally similar alkaloid, Tylophorine (B1682047). publish.csiro.auresearchgate.net Conversely, (+)-Tylocrebrine would exhibit a mirror-image spectrum with a positive Cotton effect, corresponding to the (R) configuration.

Future Research Directions for +/ Tylocrebrine

Elucidation of Unidentified Biomolecular Targets

While the inhibitory effects of tylocrebrine (B1682565) on protein and nucleic acid synthesis are known, the specific biomolecular targets remain largely unidentified. nih.govresearchgate.netacs.org Early studies indicated that tylocrebrine interferes with these fundamental cellular processes, but a detailed understanding of the direct protein or nucleic acid interactions is still lacking. nih.govku.edunih.govresearchgate.net Some research suggests that the 40S ribosomal subunit could be a binding site, which would explain the inhibition of protein synthesis. nih.gov More recent investigations have pointed to caprin-1 as a direct cellular target, which, upon binding, recruits other proteins and specific mRNAs to form a complex that suppresses the translation of key proteins involved in cell proliferation, such as c-Myc and cyclin D2. nih.gov

Future research will need to employ advanced techniques to create a comprehensive map of tylocrebrine's interactions within the cell. This could involve using biotinylated tylocrebrine derivatives as probes to pull down and identify its binding partners. nih.gov Identifying these targets is crucial for a complete understanding of its mechanism of action and could explain its potent cytotoxic effects across various cancer cell lines. nih.gov Furthermore, elucidating these targets may reveal novel mechanisms beyond general synthesis inhibition and could help in designing analogues with improved selectivity and reduced off-target effects. ku.edu

Development of Novel Synthetic Routes for Complex Analogues

Current and future research focuses on developing more efficient, modular, and enantioselective synthetic strategies. nih.govmdpi.comrsc.org Recent advancements include:

Convergent Strategies: Methods that build complex molecules from several smaller, independently synthesized fragments are being developed. One such strategy involves a VOF3-mediated aryl-alkene coupling, which allows for the regioselective preparation of C5-substituted phenanthroindolizidines like tylocrebrine for the first time. acs.org

Asymmetric Synthesis: The use of chiral auxiliaries, such as tert-butanesulfinamide, has enabled the collective asymmetric synthesis of several related alkaloids, including (-)-tylocrebrine. acs.orgnih.gov This is critical as the stereochemistry of the molecule significantly impacts its biological activity.

Catalytic Methods: Researchers are exploring novel catalytic reactions, such as copper(II)-catalyzed enantioselective intramolecular carboamination, to efficiently construct the chiral indolizidine core of these molecules. capes.gov.br Other approaches utilize palladium-catalyzed annulation reactions. researchgate.net

These innovative synthetic routes are essential for producing sufficient quantities of tylocrebrine and for generating a wide array of complex analogues to optimize its therapeutic properties. researchgate.netnih.gov

Exploration of New Biological Activities Beyond Anticancer Effects

While the anticancer properties of tylocrebrine and its parent class, phenanthroindolizidine alkaloids, are the most studied, there is emerging interest in their potential for other therapeutic applications. researchgate.netnih.gov The known biological activities of this class of compounds are diverse and suggest a broader potential. mdpi.com

Antiviral Activity: Several studies have demonstrated the antiviral properties of phenanthroindolizidine alkaloids. researchgate.netacs.org Racemic and optically pure forms of related compounds like tylophorine (B1682047) and antofine have shown significant activity against the tobacco mosaic virus (TMV). acs.orgresearchgate.netacs.orgx-mol.net Given that viruses rely on host cell machinery for protein synthesis, tylocrebrine's mechanism of action makes it a candidate for antiviral research. researchgate.net

Anti-inflammatory Effects: Tylophorine and its analogues have been reported to possess anti-inflammatory properties. nih.govmdpi.com This activity is linked to the inhibition of transcription factors like NF-κB, which play a key role in the inflammatory response. nih.govnih.gov Exploring tylocrebrine's potential in this area could lead to treatments for various inflammatory conditions.

Other Potential Activities: The broader family of alkaloids has been associated with a wide range of biological effects, including anti-amoebic and insecticidal activities. nih.govresearchgate.net While not the primary focus, screening tylocrebrine for these and other activities could uncover new therapeutic avenues.

Systematic screening of (+/-)-Tylocrebrine against a wide panel of biological targets is warranted to fully explore its therapeutic potential beyond oncology.

Integration of Computational Chemistry and Artificial Intelligence in SAR and Target Prediction

The integration of computational chemistry and artificial intelligence (AI) offers powerful tools to accelerate the research and development of complex natural products like tylocrebrine. ucr.eduuva.nleuropa.eutaylorandfrancis.com These in silico methods can rationalize experimental findings and guide future research directions.

Structure-Activity Relationship (SAR) Studies: Computational tools can be used to build quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the chemical structure of tylocrebrine analogues with their biological activity, helping to predict the potency of novel, unsynthesized compounds and prioritize synthetic efforts. acs.org

Target Prediction and Molecular Docking: Molecular docking simulations can predict how tylocrebrine and its analogues bind to the three-dimensional structures of potential protein targets. ucr.edu This can help to identify and validate biomolecular targets, including those that may have been previously unidentified. AI and machine learning algorithms can analyze vast biological datasets to predict new targets and potential off-target interactions, which is crucial given the toxicity concerns that halted tylocrebrine's clinical trials. ku.edunih.gov

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new analogues. This is particularly important for tylocrebrine, as analogues with reduced CNS penetration are sought to avoid the neurotoxicity observed in early clinical trials. ku.edunih.govacs.org

By combining computational predictions with empirical lab work, researchers can more efficiently design and test new tylocrebrine analogues with improved efficacy and better safety profiles, potentially reviving this potent compound class for therapeutic use. europa.eu

Q & A

Q. What are the key challenges in synthesizing (±)-tylocrebrine, and how have recent methodologies addressed them?

Synthesizing (±)-tylocrebrine is complicated by its pentacyclic phenanthropiperidine structure and regioselectivity issues during ring closure. A breakthrough disconnection strategy employs aryl–alkene C−C bond formation to construct the core scaffold, improving yield and selectivity . For example, intermediates like 3-aminocyclohex-2-enone are stabilized using protecting groups (e.g., Boc) to avoid side reactions. Researchers should optimize reaction conditions (e.g., temperature, catalysts) and validate purity via HPLC or NMR .

Q. What is the proposed mechanism of (±)-tylocrebrine's anticancer activity?

(±)-Tylocrebrine inhibits protein synthesis by binding to the 40S ribosomal subunit, disrupting elongation factors. In vitro assays (e.g., KB cell line cytotoxicity) show IC₅₀ values of ~0.1 µM, comparable to emetine and cryptopleurine . Methodologically, use competitive binding assays with radiolabeled ribosomes to confirm target specificity. However, off-target effects on mitochondrial translation require validation via RNAi knockdown or CRISPR models .

Q. How do contradictions in (±)-tylocrebrine's biological data arise across studies?

Discrepancies in potency (e.g., IC₅₀ variations between KB and HepG2 cells) may stem from differences in cell line metabolism, assay protocols (e.g., incubation time), or impurity profiles. A 2013 study attributed anti-proliferative activity in MCF-7 cells to co-existing flavonoids, not (±)-tylocrebrine alone . Mitigate this by standardizing cell culture conditions, using high-purity compounds (>95% by LC-MS), and including positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve (±)-tylocrebrine's therapeutic window?

SAR analysis reveals that the C9 hydroxyl and C14 methoxy groups are critical for ribosomal binding. Derivatives lacking these groups show reduced cytotoxicity but may lower systemic toxicity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and synthesize analogs with modified substituents (e.g., fluorination at C13). Validate in zebrafish xenografts to assess tumor selectivity vs. hepatotoxicity .

Q. What experimental design principles are critical for evaluating (±)-tylocrebrine in combination therapies?

Design factorial experiments to test synergies with chemotherapeutics (e.g., paclitaxel). Use Chou-Talalay models to calculate combination indices (CI < 1 indicates synergy). Monitor pharmacokinetic interactions via LC-MS/MS and adjust dosing schedules to avoid hepatic clearance competition. Include a negative control (e.g., saline) and account for batch variability in compound sourcing .

Q. How can researchers resolve reproducibility issues in (±)-tylocrebrine's in vivo efficacy studies?

Reproducibility failures often arise from inconsistent tumor models (e.g., subcutaneous vs. orthotopic) or variable immune responses in murine systems. Standardize protocols using PDX (patient-derived xenograft) models and immunodeficient strains (e.g., NSG mice). Publish detailed experimental methods, including anesthesia, injection sites, and endpoint criteria, per Beilstein Journal guidelines .

Q. What strategies validate (±)-tylocrebrine's target engagement in complex biological systems?

Employ photoaffinity labeling with a biotinylated (±)-tylocrebrine probe to capture ribosomal targets, followed by streptavidin pulldown and MS/MS identification. Confirm functional inhibition using ribo-seq to profile stalled translation elongation. Cross-validate with siRNA silencing of ribosomal proteins (e.g., RPS19) .

Data Contradiction Analysis Table

Observation Potential Causes Resolution Strategies Key References
Variable IC₅₀ in KB vs. HepG2 cellsDifferential efflux pump expression (e.g., P-gp)Use transporter inhibitors (e.g., verapamil)
Inconsistent in vivo tumor regressionImmune microenvironment heterogeneityUse syngeneic models with matched immune profiles
Off-target mitochondrial toxicityROS generation from quinone metabolitesSynthesize analogs with reduced redox activity

Methodological Recommendations

  • Synthesis: Prioritize regioselective catalysts (e.g., Pd/Cu systems) and validate intermediates via X-ray crystallography .
  • Biological Assays: Use 3D tumor spheroids to mimic in vivo conditions and avoid monolayer artifact data .
  • Data Reporting: Follow Beilstein Journal standards for experimental detail, including purity thresholds and spectral data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.